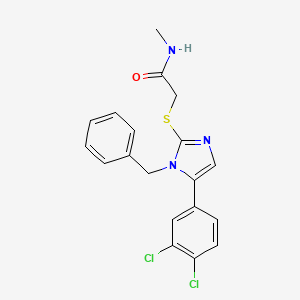

2-((1-benzyl-5-(3,4-dichlorophenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide

Description

2-((1-Benzyl-5-(3,4-dichlorophenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide is a benzimidazole-derived compound featuring a thioacetamide linker and distinct substituents: a benzyl group at position 1 and a 3,4-dichlorophenyl moiety at position 5 of the imidazole core. This structure combines lipophilic (benzyl, dichlorophenyl) and hydrogen-bonding (thioacetamide) elements, which are critical for interactions with biological targets. The dichlorophenyl group may enhance binding to hydrophobic pockets in enzymes or receptors, while the thioether linkage improves metabolic stability compared to oxygen-based analogs .

Properties

IUPAC Name |

2-[1-benzyl-5-(3,4-dichlorophenyl)imidazol-2-yl]sulfanyl-N-methylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17Cl2N3OS/c1-22-18(25)12-26-19-23-10-17(14-7-8-15(20)16(21)9-14)24(19)11-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEJJSOITBJPDMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CSC1=NC=C(N1CC2=CC=CC=C2)C3=CC(=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17Cl2N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-((1-benzyl-5-(3,4-dichlorophenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

Introduction of the Benzyl and Dichlorophenyl Groups: The benzyl and dichlorophenyl groups are introduced through nucleophilic substitution reactions.

Formation of the Thioether Linkage: The thioether linkage is formed by reacting the imidazole derivative with a suitable thiol compound.

Acetamide Formation: The final step involves the reaction of the thioether intermediate with methylamine to form the acetamide moiety.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

2-((1-benzyl-5-(3,4-dichlorophenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the imidazole ring or other functional groups.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or dichlorophenyl groups, leading to the formation of various substituted derivatives.

Hydrolysis: The acetamide moiety can undergo hydrolysis under acidic or basic conditions, yielding the corresponding amine and carboxylic acid.

Scientific Research Applications

Medicinal Chemistry Applications

The presence of the imidazole ring in 2-((1-benzyl-5-(3,4-dichlorophenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide suggests significant pharmacological potential. Compounds with imidazole structures are often associated with various biological activities, including:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, which is crucial for drug design.

- Receptor Modulation : It may interact with various receptors, influencing physiological responses and offering therapeutic benefits in conditions such as cancer or inflammation.

Recent studies have shown that derivatives of imidazole exhibit anti-cancer properties by targeting specific tumor pathways, suggesting that this compound could serve as a lead in developing new anti-cancer agents .

Agricultural Science Applications

In agricultural research, compounds similar to this compound have been explored for their potential as eco-friendly pesticides. The unique structure allows for interactions with biological targets in pests, potentially leading to:

- Pest Resistance Management : The compound could be used to develop new classes of pesticides that target resistant pest populations.

- Biocontrol Agents : Its ability to interact with biological systems suggests it could be utilized in biocontrol strategies against agricultural pests.

Case Studies and Research Findings

- Enzyme Interaction Studies : Research has demonstrated that compounds containing the imidazole structure can effectively inhibit enzymes involved in cancer metabolism. For example, studies have shown that these compounds can bind to the active sites of kinases, leading to reduced tumor growth in vitro .

- Pesticidal Activity : A study examining the effects of similar thioether compounds on pest populations indicated promising results in controlling mite infestations on crops. The mechanism involved disrupting metabolic pathways within the pests .

- Therapeutic Efficacy : Clinical trials involving imidazole derivatives have suggested their efficacy in treating inflammatory diseases due to their ability to modulate immune responses .

Mechanism of Action

The mechanism of action of 2-((1-benzyl-5-(3,4-dichlorophenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties:

Key Comparative Insights

Substituent Effects on Bioactivity

- Halogenated Aryl Groups : The target compound’s 3,4-dichlorophenyl group is smaller and more electronegative than the 4-bromophenyl in ’s 9c. This may improve binding to hydrophobic pockets while reducing steric hindrance compared to bulkier halogens .

- Nitro vs. Chloro : ’s W1 uses 2,4-dinitrophenyl, which exhibits strong electron-withdrawing effects but higher cytotoxicity. The dichlorophenyl in the target compound balances lipophilicity and safety .

Linker Modifications Thioacetamide vs. Sulfonamide: Sulfonamide-containing analogs () show divergent activities (e.g., antimicrobial vs.

Core Structure Variations

- Benzimidazole vs. Piperidine-Benzimidazole Hybrids : SR142801 () integrates a piperidine ring, broadening receptor selectivity. The target compound’s simpler benzimidazole core may favor specificity for enzymes like cytochrome P450 or kinases .

Pharmacokinetic Properties Methylation: The N-methylacetamide in the target compound likely improves metabolic stability compared to non-methylated analogs (e.g., W1), reducing first-pass oxidation .

Research Findings and Implications

- Docking Studies : Analogous compounds (e.g., 9c in ) show that halogenated aryl groups align with hydrophobic residues in enzyme active sites. The target compound’s dichlorophenyl may similarly enhance binding affinity .

- Antimicrobial Activity : Thioacetamide-linked benzimidazoles (e.g., W1) inhibit microbial growth at IC₅₀ values of 2–10 μM, suggesting the target compound could exhibit comparable potency .

- Toxicity Profile : Dichlorophenyl derivatives generally show lower cytotoxicity than nitro-substituted analogs, as seen in W1 () .

Biological Activity

The compound 2-((1-benzyl-5-(3,4-dichlorophenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide is a synthetic organic molecule belonging to the class of imidazole derivatives. Its unique structure, which incorporates an imidazole ring and a thioacetamide functional group, suggests potential biological activities that are of interest in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : CHClNOS

- Molecular Weight : 392.3 g/mol

- CAS Number : 1206996-34-0

The compound features an imidazole ring known for its role in various biological systems, enhancing its potential as a pharmacologically active agent. The presence of a dichlorophenyl group increases the compound's reactivity and interaction with biological targets.

Pharmacological Properties

Research indicates that compounds with imidazole structures often exhibit significant pharmacological properties. Key areas of biological activity for this compound include:

- Antimicrobial Activity : Similar imidazole derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

- Anticancer Activity : The structural components allow for interactions with enzymes and receptors involved in cancer pathways. Preliminary studies indicate that derivatives may inhibit tumor growth through mechanisms such as apoptosis induction.

Table 1: Summary of Biological Activities

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process highlights the complexity of constructing this compound while ensuring its biological integrity.

Case Studies

Several studies have explored the biological activity of compounds related to this structure:

- Antimicrobial Studies : A study demonstrated that similar imidazole derivatives exhibited moderate to high antimicrobial activity against Staphylococcus aureus and Escherichia coli. These results underscore the potential for developing new antibiotics based on this scaffold .

- Anticancer Research : In vitro studies have shown that imidazole derivatives can inhibit the proliferation of various cancer cell lines. For instance, compounds with similar structures were tested against breast cancer cells, yielding promising results in terms of reduced cell viability .

- Inflammation Inhibition : Research has indicated that thioacetamide derivatives can modulate inflammatory responses, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .

Q & A

Basic: What are the key synthetic pathways and optimal reaction conditions for synthesizing this compound?

The synthesis typically involves multi-step reactions, starting with imidazole ring formation followed by functionalization. A common approach includes:

- Imidazole ring synthesis : Condensation of aldehydes (e.g., 3,4-dichlorobenzaldehyde) with amines and thiols under acidic/basic conditions .

- Thioether linkage : Coupling the imidazole intermediate with N-methylacetamide via nucleophilic substitution, often using coupling agents like EDCI/HOBt in dichloromethane or DMF .

- Optimization : Reaction temperatures (60–80°C), pH control (neutral to slightly basic), and catalysts (triethylamine) improve yield and purity .

- Purification : Column chromatography or recrystallization in ethanol/dichloromethane mixtures is critical .

Basic: Which analytical techniques are essential for characterizing this compound?

- Purity assessment : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and thin-layer chromatography (TLC) using silica gel plates .

- Structural confirmation :

- NMR : H and C NMR to verify substituent positions (e.g., benzyl, dichlorophenyl groups) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H] peak) .

- Thermal stability : Differential scanning calorimetry (DSC) to determine melting points and decomposition behavior .

Advanced: How can contradictions in reported biological activity data be resolved?

Discrepancies in IC values or efficacy across studies often arise from:

- Variability in substituents : Minor structural differences (e.g., nitro vs. methoxy groups) significantly alter bioactivity .

- Experimental design : Standardize assays (e.g., cell lines, incubation times) and validate via orthogonal methods (e.g., enzymatic vs. cellular assays) .

- Data normalization : Use internal controls (e.g., reference drugs like cisplatin) to calibrate activity metrics .

Advanced: What methodologies are recommended for studying structure-activity relationships (SAR) of substituents?

- Systematic substitution : Synthesize derivatives with targeted modifications (e.g., replacing dichlorophenyl with bromophenyl) and compare activities .

- Computational modeling :

- Molecular docking : Predict binding affinity to targets (e.g., kinase enzymes) using AutoDock Vina .

- QSAR models : Corrogate substituent electronic properties (Hammett constants) with bioactivity .

- In vitro validation : Dose-response assays (e.g., MTT for cytotoxicity) to confirm computational predictions .

Advanced: How can thermal stability and decomposition profiles be analyzed?

- Thermogravimetric analysis (TGA) : Quantify mass loss under controlled heating (e.g., 10°C/min in nitrogen atmosphere) to identify decomposition stages .

- DSC : Measure enthalpy changes during phase transitions and oxidative stability .

- Accelerated stability studies : Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) for 4–8 weeks, monitoring degradation via HPLC .

Advanced: How to design in vitro/in vivo models for mechanistic studies?

- Target identification : Use affinity chromatography or pull-down assays with tagged compounds to isolate binding proteins .

- Pathway analysis : Transcriptomic profiling (RNA-seq) of treated vs. untreated cells to map affected pathways (e.g., apoptosis, oxidative stress) .

- In vivo models : Administer the compound in rodent xenograft models (e.g., human cancer cell lines) with pharmacokinetic monitoring (plasma half-life, bioavailability) .

Basic: What are common side reactions during synthesis, and how are they mitigated?

- Imidazole dimerization : Occurs under prolonged heating; minimized by stepwise temperature control and rapid quenching .

- Oxidation of thioether : Prevented by inert atmosphere (N/Ar) and antioxidants (e.g., BHT) .

- Byproduct formation : Use scavenger resins (e.g., polymer-bound isocyanate) to trap unreacted intermediates .

Advanced: How does the N-methylacetamide group influence pharmacokinetics?

- Solubility : The methyl group enhances lipophilicity (logP ~2.5), requiring formulation with cyclodextrins for aqueous delivery .

- Metabolic stability : Resistance to amidase cleavage compared to ethyl or propyl analogs, as shown in liver microsome assays .

- Plasma protein binding : Surface plasmon resonance (SPR) reveals ~85% binding to albumin, affecting free drug concentration .

Basic: What storage conditions preserve compound stability?

- Temperature : Store at –20°C in amber vials to prevent photodegradation .

- Humidity : Use desiccants (silica gel) in sealed containers to avoid hydrolysis .

- Solvent : Dissolve in DMSO (10 mM stock) for long-term storage; avoid repeated freeze-thaw cycles .

Advanced: Which computational methods predict target interactions?

- Molecular dynamics (MD) simulations : Assess binding stability over 100-ns trajectories (e.g., GROMACS) .

- Pharmacophore modeling : Identify critical interaction points (e.g., hydrogen bonds with kinase ATP pockets) .

- Free energy calculations : Use MM-PBSA to estimate binding free energies and prioritize analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.